MK-2461 acts as a kinase inhibitor, specifically targeting a protein called c-Met (also known as hepatocyte growth factor receptor). C-Met plays a crucial role in cell signaling pathways that regulate cell growth, migration, and survival. In some cancers, c-Met is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor formation. Studies have shown that MK-2461 effectively inhibits the activated form of c-Met, thereby blocking these pro-cancerous signals.
While c-Met is a primary target, MK-2461 also exhibits inhibitory activity against other kinases, including fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and others []. This multi-targeted approach may be beneficial for treating cancers driven by different signaling pathways.
The compound 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene is a complex organic molecule with a molecular formula of C24H25N5O5S. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The structure features multiple functional groups including a dioxane ring, a methylsulfamoyl moiety, and a pyrazole derivative, contributing to its potential pharmacological properties.
MK-2461 acts by competitively binding to the ATP-binding pocket of the c-Met receptor, preventing ATP from binding and subsequent signal transduction. This inhibits downstream pathways essential for cancer cell growth, survival, and metastasis [, ]. Additionally, MK-2461 exhibits some activity against other receptor tyrosine kinases like Flt1, Flt3, and Ron, potentially contributing to its anti-tumor effects [, ].
The reactivity of this compound can be attributed to its functional groups. The dioxane ring can undergo hydrolysis under acidic or basic conditions, while the sulfamoyl group may participate in nucleophilic substitution reactions. The presence of the pyrazole ring suggests potential reactivity towards electrophiles and could facilitate further modifications through reactions such as alkylation or acylation.
Research indicates that this compound exhibits significant biological activity. Specifically, it has been identified as an ATP-competitive multitargeted inhibitor of activated c-Met with an IC50 value of approximately 2.5 nM . This inhibition is crucial for therapeutic applications in cancer treatment, as c-Met is often implicated in tumor growth and metastasis.
The synthesis of this compound typically involves multi-step organic reactions:
Several compounds share structural similarities with 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
MK-2461 | Contains similar pyrazole and dioxane structures | Inhibitor of c-Met |
S2774 | Related to pyrazole derivatives | Potential anti-cancer activity |
Benzocycloheptapyridine Derivatives | Similar core structure | Various pharmacological properties |
The uniqueness of 14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene lies in its specific combination of functional groups and its potent inhibitory action on c-Met signaling pathways compared to these related compounds.
This detailed exploration highlights the significance and potential applications of this complex organic molecule in both research and therapeutic settings.